

Early Studies on DL-Propargylglycine Hydrochloride Toxicity: A Technical Guide

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Compound of Interest

Compound Name: *DL-Propargylglycine hydrochloride*

Cat. No.: B2452206

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Introduction

DL-Propargylglycine hydrochloride is a racemic mixture containing both the D- and L-enantiomers of propargylglycine. It is primarily known as an irreversible inhibitor of cystathione-γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).^[1] H₂S is a gaseous signaling molecule with diverse physiological roles. The inhibition of its synthesis by DL-propargylglycine has been a critical tool in elucidating the biological functions of H₂S. Early research into the effects of DL-propargylglycine also involved assessments of its potential toxicity. This technical guide provides an in-depth overview of the core findings from these early toxicity studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Core Data Presentation

In Vitro Toxicity Data

Compound	System	Endpoint	Value	Reference
DL-Propargylglycine	Rat liver preparations	H ₂ S synthesis inhibition	IC ₅₀ : 55 μM	[1]

In Vivo Toxicity Data

While comprehensive LD₅₀ studies for **DL-Propargylglycine hydrochloride** are not readily available in the reviewed early literature, several studies have investigated its physiological and toxicological effects in animal models. The toxicity profile appears to be significantly influenced by the D-enantiomer.

Compound	Species	Route of Administration	Dose	Observed Effects	Reference
D-Propargylglycine	Mice	Intraperitoneal	Not specified	Polyuria, glycosuria, aminoaciduria, proteinuria (serum albumin), degenerative and necrotic cells in the proximal tubules of the kidney.	[2] [3]
DL-Propargylglycine	Rats	Intravenous	25 mg/kg	No immediate effects on morphine-induced changes in ventilation. When co-administered with L-cysteine ethyl ester, it augmented the reversal of morphine's respiratory depressant effects but lengthened the time to recovery of	[4]

the righting reflex.

DL- Propargylglycine	Rats	Intraperitoneal	0.25 mg to 30 mg/200g body weight	Dose-dependent decrease in hepatic γ-cystathionase activity and increase in cystathionine levels in the liver, kidney, brain, and serum.	[3]
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Experimental Protocols

In Vitro H₂S Synthesis Inhibition Assay

- Objective: To determine the concentration of DL-propargylglycine required to inhibit 50% of H₂S synthesis in vitro.
- System: Rat liver preparations.
- Methodology:
 - Homogenize rat liver tissue in a suitable buffer to prepare a crude enzyme extract containing cystathionine-γ-lyase.
 - Incubate the liver homogenate with varying concentrations of **DL-propargylglycine hydrochloride**.
 - Initiate the enzymatic reaction by adding the substrate, L-cysteine.
 - Measure the rate of H₂S production using a standardized method, such as the methylene blue assay.

- Calculate the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Nephrotoxicity Assessment of D-Propargylglycine in Mice

- Objective: To evaluate the renal toxicity of D-propargylglycine in a murine model.
- Animal Model: Male mice.
- Methodology:
 - Administer D-propargylglycine intraperitoneally to the experimental group of mice. A control group receives a vehicle injection.
 - Collect urine from both groups over a specified period to analyze for polyuria, glycosuria, aminoaciduria, and proteinuria.
 - Quantify urinary protein and identify specific proteins using techniques like polyacrylamide gel electrophoresis and protein sequencing.
 - Measure the activity of urinary N-acetyl- β -D-glucosaminidase (NAG), a marker of proximal tubule injury.
 - At the end of the study period, euthanize the animals and collect kidney tissues for histopathological examination using light and electron microscopy to identify cellular damage.
 - To investigate the mechanism, the same experiment is repeated in mutant mice lacking D-amino-acid oxidase.

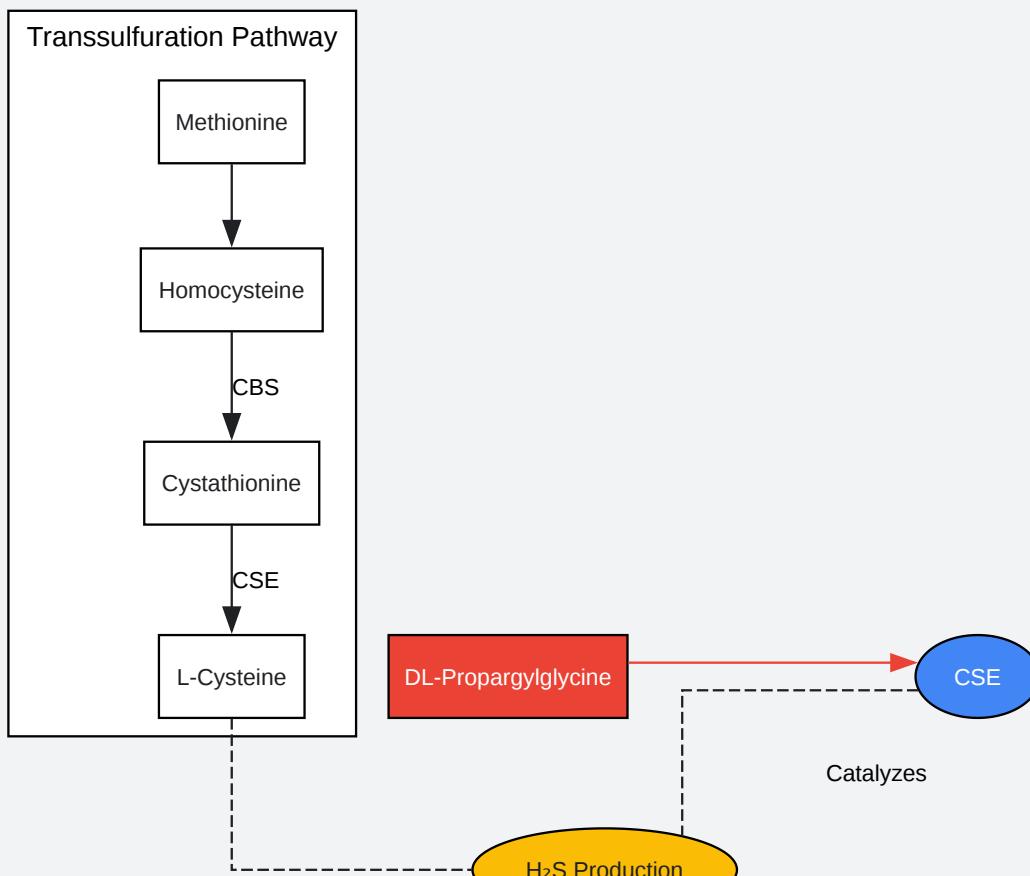
In Vivo Study of DL-Propargylglycine on Morphine-Induced Respiratory Depression in Rats

- Objective: To assess the effect of DL-propargylglycine on the respiratory effects of morphine.

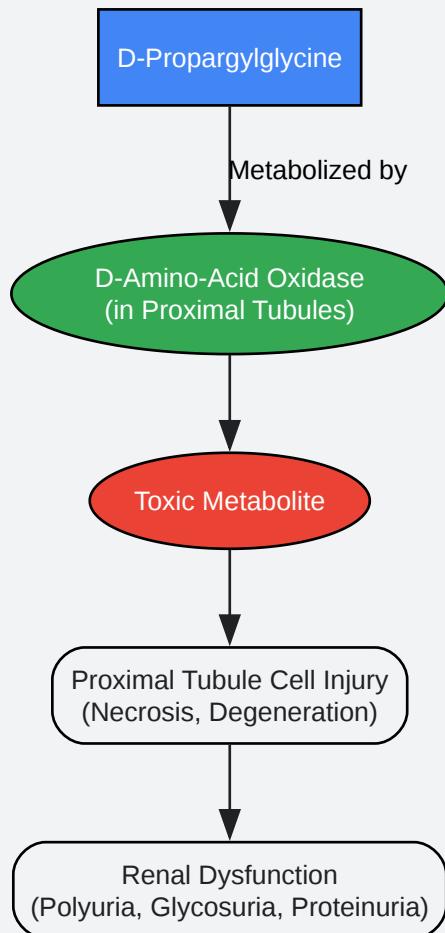
- Animal Model: Freely moving male Sprague Dawley rats with implanted jugular vein catheters.
- Methodology:
 - Acclimatize rats individually in plethysmography chambers to obtain baseline ventilatory parameters.
 - Administer morphine (10 mg/kg, IV) to induce respiratory depression.
 - After 15 minutes, administer either vehicle (saline) or DL-propargylglycine (25 mg/kg, IV).
 - Subsequently, administer two injections of L-cysteine ethyl ester (500 μ mol/kg, IV) at 15-minute intervals.
 - Continuously monitor ventilatory parameters, including frequency, tidal volume, and minute ventilation.
 - Assess the time to recovery of the righting reflex as a measure of sedation.

Signaling Pathways and Mechanisms of Toxicity Inhibition of Hydrogen Sulfide (H₂S) Biosynthesis

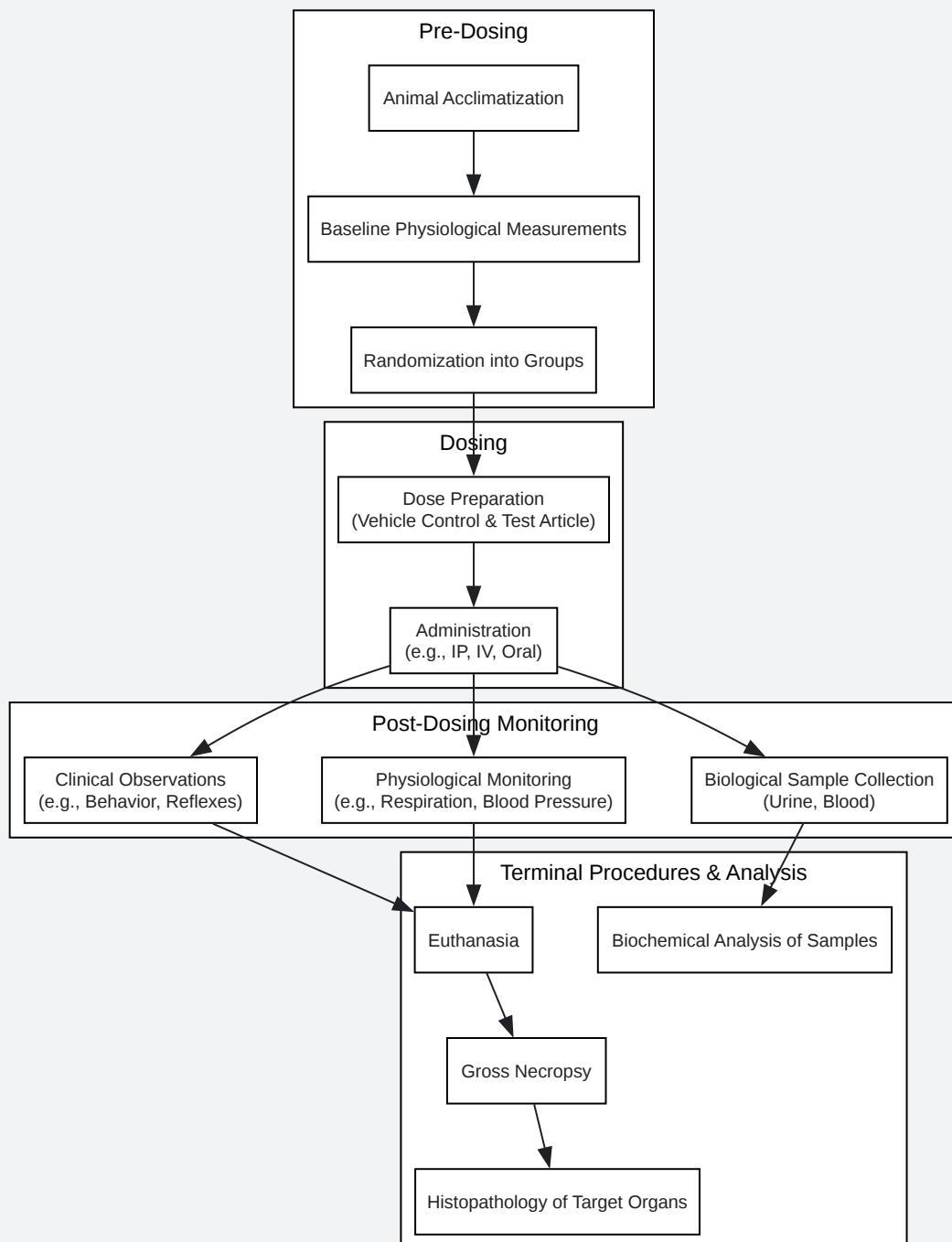
The primary mechanism of action of DL-propargylglycine is the irreversible inhibition of cystathione- γ -lyase (CSE), one of the main enzymes responsible for the production of endogenous H₂S from L-cysteine.

Mechanism of H₂S Synthesis Inhibition

Mechanism of D-Propargylglycine Nephrotoxicity



General In Vivo Toxicity Assessment Workflow

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